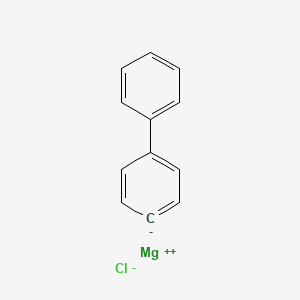

Magnesium chloride 1,1'-biphenyl (1/1/1)

Description

Contextualization of Organomagnesium Chemistry and Biphenyl (B1667301) Derivatives in Advanced Materials and Synthesis

Organomagnesium compounds, most notably Grignard reagents, are cornerstones of organic synthesis, providing a versatile source of nucleophilic carbon. wikipedia.orgallen.ingeeksforgeeks.org Their utility in forming new carbon-carbon bonds is a fundamental tool for constructing complex molecular architectures. wikipedia.orggeeksforgeeks.org The reactivity of these compounds stems from the polar nature of the carbon-magnesium bond, which imparts a carbanionic character to the organic moiety. wikipedia.orggeeksforgeeks.org

In parallel, biphenyl derivatives are a significant class of organic compounds with applications spanning materials science and medicinal chemistry. Their rigid, planar structure and unique electronic properties make them ideal building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. In the pharmaceutical industry, the biphenyl scaffold is a common motif in drug candidates due to its favorable pharmacokinetic properties.

The synthesis of substituted biphenyls often relies on cross-coupling reactions, where organometallic reagents play a crucial role. acgpubs.org The interaction between organomagnesium species and aryl halides is a key pathway to these valuable compounds, highlighting the synergy between these two areas of chemistry.

Historical Perspectives on Magnesium-Halide-Aryl Interactions

The foundation of organomagnesium chemistry was laid in 1900 by Victor Grignard, who discovered that organic halides react with magnesium metal in an ethereal solvent to form what are now known as Grignard reagents (RMgX). wikipedia.orgallen.in This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis. wikipedia.org Early research focused on the preparation and reactions of these reagents with a variety of electrophiles.

The interaction of aryl halides with magnesium to form aryl Grignard reagents, such as phenylmagnesium bromide, was among the early successes of this new field. These reagents proved to be effective nucleophiles for a range of transformations. A common side reaction observed during the synthesis of phenylmagnesium bromide is the formation of biphenyl through a coupling reaction between the Grignard reagent and unreacted bromobenzene. libretexts.org This homocoupling reaction, while often considered a byproduct, provided early insights into the potential for magnesium-mediated aryl-aryl bond formation.

Over the years, the understanding of the species present in a Grignard solution has evolved. The simple RMgX formula is now understood to be an oversimplification, with the Schlenk equilibrium describing a complex mixture of the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) in solution. wikipedia.org The exact nature of the reactive species is influenced by the solvent, the halide, and the organic group.

Definition and Scope of "Magnesium chloride 1,1'-biphenyl (1/1/1)" in Contemporary Chemical Research

The designation "Magnesium chloride 1,1'-biphenyl (1/1/1)" does not refer to a stable, isolable compound that is commercially available or widely characterized as a distinct entity. Instead, it is best understood as representing a transient intermediate or a complex formed in situ during chemical reactions. This system likely arises in scenarios such as the metal-catalyzed cross-coupling of aryl Grignard reagents with aryl halides. acgpubs.org

In such reactions, a complex involving the magnesium halide, the biphenyl product, and potentially the catalyst can be envisaged. The "(1/1/1)" stoichiometry suggests a one-to-one-to-one molar ratio of these components within a transient assembly. The scope of its relevance in contemporary research lies in understanding the mechanistic pathways of these coupling reactions. The formation and decomposition of such intermediates can influence reaction kinetics, yields, and the formation of byproducts.

Modern computational and spectroscopic techniques are beginning to shed light on the structure and dynamics of these fleeting species. For instance, X-ray spectroscopy can be employed to monitor changes in the coordination environment of the magnesium center during a reaction. nih.gov While direct experimental data for "Magnesium chloride 1,1'-biphenyl (1/1/1)" is scarce, its conceptual framework is crucial for the rational design of more efficient and selective synthetic methodologies for biphenyl derivatives.

Data Tables

The following tables provide representative data for the components and related systems of "Magnesium chloride 1,1'-biphenyl (1/1/1)" to offer a quantitative perspective on their physicochemical properties.

Table 1: Physicochemical Properties of Phenylmagnesium Bromide (a representative aryl Grignard reagent)

| Property | Value |

| Chemical Formula | C₆H₅MgBr |

| Molar Mass | 181.31 g/mol |

| Appearance | Typically a colorless or pale yellow solution in ether |

| Solubility | Soluble in ethers (e.g., diethyl ether, THF) |

| Reactivity | Highly reactive with protic solvents (water, alcohols), oxygen, and carbon dioxide |

Data compiled from general chemical knowledge of Grignard reagents.

Table 2: Typical Bond Characteristics in Organomagnesium Compounds

| Bond | Bond Type | Typical Bond Length (Å) |

| Mg-C (aryl) | Polar Covalent | ~2.1-2.2 |

| Mg-Cl | Ionic/Polar Covalent | ~2.3-2.5 |

| C-C (in biphenyl) | Covalent | ~1.49 |

These are approximate values and can vary depending on the specific molecule and its environment.

Table 3: Common Spectroscopic Data for Biphenyl

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ 7.3-7.6 ppm) |

| ¹³C NMR (CDCl₃) | Signals in the aromatic region (δ ~127-141 ppm) |

| Mass Spectrometry (EI) | Molecular ion peak (m/z) at 154 |

This data is for the final biphenyl product and can be used as a reference for reaction monitoring. wisc.edu

Structure

2D Structure

Properties

CAS No. |

126298-31-5 |

|---|---|

Molecular Formula |

C12H9ClMg |

Molecular Weight |

212.96 g/mol |

IUPAC Name |

magnesium;phenylbenzene;chloride |

InChI |

InChI=1S/C12H9.ClH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |

InChI Key |

OONIGLLGDBMITH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Magnesium Biphenyl Chloride Species

Grignard Reagent Formation Involving Halogenated Biphenyls

The classical approach to forming arylmagnesium halides involves the direct oxidative addition of magnesium metal to an aryl halide. While aryl bromides and iodides are typically used due to their higher reactivity, the use of more cost-effective and readily available aryl chlorides, including chlorinated biphenyls, has been a subject of significant research.

Reactivity of Chlorinated Biphenyls with Magnesium Metal

Aryl chlorides, including chlorinated biphenyls, are generally less reactive towards magnesium metal compared to their bromide or iodide counterparts. google.com This reduced reactivity is attributed to the stronger carbon-chlorine (C-Cl) bond. Consequently, forcing conditions, such as elevated temperatures and superatmospheric pressures, have been historically required to initiate the reaction. google.com For instance, the reaction of monochlorobenzene with magnesium often requires a closed reactor and temperatures between 150°C and 210°C. google.com

Despite these challenges, methods have been developed to facilitate the formation of Grignard reagents from chlorinated biphenyls under milder conditions. The reaction of a chlorinated biphenyl (B1667301) mixture (specifically, Aroclor 1254, which has 54% chlorine content) with magnesium has been successfully carried out to form the corresponding chlorobiphenylyl magnesium chloride complex. google.com The reaction is often subject to an induction period, a common feature in Grignard reagent synthesis where the reaction is slow to start. wikipedia.org This delay is primarily due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the initial electron transfer to the aryl chloride. wikipedia.orgmnstate.edu Various activation methods, such as mechanical crushing of the magnesium, sonication, or the use of chemical activators like iodine or 1,2-dibromoethane, are employed to break this oxide layer and expose a fresh, reactive metal surface. wikipedia.orgyoutube.com

It is important to distinguish the formation of a Grignard reagent from the degradative dechlorination of polychlorinated biphenyls (PCBs). While both processes may use magnesium metal, the latter aims to break down the toxic compounds via hydrodehalogenation, often in the presence of a proton source like an acidified alcohol, rather than forming a stable organometallic reagent. researchgate.netnih.govnih.gov

Influence of Reaction Conditions and Solvents (e.g., Tetrahydrofuran) on Reactivity and Yield

The choice of solvent is critical in Grignard reagent formation, particularly when using less reactive aryl chlorides. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential. wikipedia.org THF is particularly effective for several reasons. Its lone pair electrons on the oxygen atom coordinate to the magnesium center, forming a soluble complex that stabilizes the Grignard reagent. wikipedia.orgquora.com This coordination is a significant thermodynamic driving force for the reaction. unp.edu.ar

For the reaction between chlorinated biphenyls and magnesium, THF has been shown to be an effective solvent, enabling the reaction to proceed. In one example, the reaction involving a chlorinated biphenyl mixture in THF started at 51°C and reached a maximum temperature of 92°C, yielding the chlorobiphenylyl magnesium chloride-tetrahydrofuran complex. google.com The reaction is highly exothermic once initiated. youtube.com

Recent advancements have shown that the addition of lithium chloride (LiCl) can significantly promote the insertion of magnesium into aryl chlorides. rsc.orgresearchgate.net The presence of LiCl helps to break up magnesium aggregates and keeps the resulting organomagnesium species in solution, preventing deposition on the metal surface and thereby maintaining its reactivity. rsc.org This "turbo Grignard reagent" (RMgCl·LiCl) approach allows for the preparation of functionalized arylmagnesium reagents under milder conditions than previously possible. rsc.org

| Parameter | Influence on Grignard Formation from Chlorinated Biphenyls | Key Findings |

| Solvent | Essential for reagent formation and stabilization. | Tetrahydrofuran (THF) is highly effective due to its ability to solvate and stabilize the magnesium species through coordination. wikipedia.orgquora.comgoogle.com |

| Temperature | Required to overcome the activation energy of the C-Cl bond. | Reactions can be initiated at moderately elevated temperatures (e.g., 40-60°C) and are often exothermic, requiring temperature control. google.com |

| Magnesium Activation | Crucial for initiating the reaction by removing the passivating MgO layer. | Methods include mechanical grinding, sonication, and chemical activators like iodine or 1,2-dibromoethane. wikipedia.orgyoutube.com |

| Additives (e.g., LiCl) | Can significantly enhance reactivity and yield. | LiCl prevents the precipitation of the Grignard reagent onto the magnesium surface, leading to higher yields and allowing for milder reaction conditions. rsc.orgresearchgate.net |

Characterization of Arylmagnesium Chloride Intermediates in Biphenyl Synthesis

The characterization of Grignard reagents is essential to determine their concentration and structural integrity. The structure of a Grignard reagent in a coordinating solvent like THF is not simply R-Mg-X. It exists in a dynamic equilibrium known as the Schlenk equilibrium. nih.gov

2 RMgX ⇌ R₂Mg + MgX₂

In THF, the magnesium(II) center is typically tetrahedrally coordinated, binding to the organic group, the halide, and two solvent molecules (e.g., [RMgX(THF)₂]). wikipedia.org The position of the Schlenk equilibrium and the degree of aggregation depend on the nature of the R group, the halide, the solvent, and the concentration.

The primary methods for characterizing these intermediates include:

Titration: The most common method to determine the concentration of the active Grignard reagent is through titration. This involves reacting an aliquot of the Grignard solution with a known amount of a proton source (like a carboxylic acid) in the presence of an indicator.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information, although the dynamic equilibria in solution can lead to complex or broad spectra.

Infrared (IR) Spectroscopy: While not as definitive as NMR, IR can be used to monitor the disappearance of the C-X bond of the starting aryl halide.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to observe the various magnesium-containing species in solution, including adducts with chloride ions. researchgate.net

Kinetic studies of the reactions of phenylmagnesium chloride in THF have shown that both the RMgX and R₂Mg species can react competitively, and their reactivity can be influenced by the presence of magnesium halides, which can act as Lewis acid catalysts. nih.govresearchgate.net

Directed Synthesis of Magnesium Coordination Complexes Featuring Biphenyl-Based Ligands

An alternative to the direct synthesis of Grignard reagents is the creation of well-defined magnesium coordination complexes. This approach utilizes pre-designed organic ligands that feature a biphenyl scaffold. These ligands are then reacted with a magnesium source to form structurally characterized complexes where the biphenyl unit is an integral part of the ligand framework.

Design and Synthesis of Biphenyl-Scaffolded Ligands for Magnesium Complexation

Researchers have designed and synthesized a variety of multidentate ligands incorporating a biphenyl backbone to create specific coordination environments around a magnesium center. A common strategy involves using the biphenyl unit as a rigid scaffold to position donor atoms for effective chelation.

Examples of such ligands include biphenyl-based iminophenolates. nih.govacs.orgnih.gov The synthesis of these ligands typically involves a condensation reaction between a substituted salicylaldehyde (B1680747) and a functionalized 2-aminobiphenyl (B1664054) derivative. For instance, a series of 2-[(2'-(dimethylamino)biphenyl-2-ylimino)methyl]phenols and 2-[(2′-methoxybiphenyl-2-ylimino)methyl]phenols have been prepared. nih.govacs.org These [N,N,O]-type tridentate ligands are designed to bind to the magnesium center through the imine nitrogen, the phenolate (B1203915) oxygen, and the donor group (e.g., dimethylamino or methoxy) on the second phenyl ring of the biphenyl unit. acs.org The steric and electronic properties of the complex can be fine-tuned by changing the substituents on the phenolate ring. nih.govacs.org

| Ligand Type | General Structure | Synthetic Approach |

| Imino-phenolate | Biphenyl scaffold with imine and phenolate donor groups. | Condensation of a substituted 2-aminobiphenyl with a substituted salicylaldehyde. nih.govacs.org |

| Tridentate [N,N,O] | Features a biphenyl backbone with nitrogen and oxygen donor atoms positioned for chelation. | Often involves multi-step synthesis to build the functionalized biphenyl precursor before condensation. acs.orgnih.gov |

Stoichiometric Control in the Formation of Magnesium-Biphenyl-Chloride Adducts

Stoichiometry plays a crucial role in the directed synthesis of magnesium complexes, dictating the final structure of the product. By carefully controlling the ratio of the biphenyl-based ligand to the magnesium precursor, chemists can selectively form either heteroleptic (containing different types of ligands) or homoleptic (containing only one type of ligand) complexes.

For example, reacting one equivalent of a biphenyl-based iminophenolate ligand (L-H) with a magnesium precursor such as bis[bis(trimethylsilyl)amido]magnesium, {Mg[N(SiMe₃)₂]₂}₂, typically yields heteroleptic complexes with the general formula LMgN(SiMe₃)₂. nih.govacs.org

The structure of these complexes can be further influenced by the steric bulk of the ligand and the presence of coordinating solvents.

Monomeric vs. Dimeric Structures: Bulky substituents on the ligand can favor the formation of monomeric magnesium complexes. nih.govacs.org In contrast, less sterically hindered ligands can lead to the formation of dimers, where two magnesium centers are bridged by the phenolate oxygen atoms of the ligands. acs.orgnih.gov

This precise structural control, achievable through ligand design and stoichiometry, allows for the creation of magnesium-biphenyl species with tailored reactivity and properties, which is particularly valuable in fields like catalysis. nih.govacs.orgnih.gov

Synthetic Routes to Heteroleptic Magnesium Complexes Incorporating Chloride and Biphenyl-Derived Ligands

The synthesis of heteroleptic magnesium complexes, specifically those containing both a chloride anion and a biphenyl-derived organic ligand, primarily follows methodologies established for the preparation of Grignard reagents. These routes are crucial for generating organometallic intermediates that are widely used in organic synthesis. The principal methods include the direct insertion of magnesium into a carbon-chlorine bond and halogen-magnesium exchange reactions.

Ar-Cl + Mg → Ar-MgCl (where Ar = biphenyl or a substituted biphenyl)

This process is a heterogeneous reaction that occurs on the surface of the magnesium metal. google.com The reactivity of the aryl chloride is a critical factor; aryl chlorides are generally less reactive than the corresponding bromides or iodides. libretexts.org To initiate and sustain the reaction, activation of the magnesium surface is often necessary. Common activation methods include the addition of small amounts of iodine, 1,2-dibromoethane, or the use of sonication. libretexts.org The purity of the magnesium can also influence the reaction, with transition metal impurities sometimes thought to catalyze the process. libretexts.org

Lithium Chloride-Mediated Synthesis: A significant improvement in the synthesis of aryl Grignard reagents from less reactive aryl chlorides is the use of lithium chloride (LiCl) as an additive. uni-muenchen.de LiCl aids in breaking down the passivating layer on the magnesium surface and solubilizes the forming Grignard reagent, preventing it from coating the metal and stopping the reaction. This method allows for the efficient preparation of biphenylmagnesium chloride from chlorobiphenyl under milder conditions than previously possible. uni-muenchen.de

Halogen-Magnesium Exchange: An alternative pathway is the halogen-magnesium exchange reaction. This method is particularly useful when the direct insertion is difficult or when the biphenyl precursor bears functional groups incompatible with the conditions of direct synthesis. In this approach, a more reactive organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), is reacted with a bromo- or iodobiphenyl. The thermodynamic equilibrium favors the formation of the more stable arylmagnesium species. libretexts.org

Ar-Br + i-PrMgCl ⇌ Ar-MgCl + i-PrBr

The use of i-PrMgCl, often in the presence of LiCl to form a highly reactive "turbo-Grignard" reagent, has become a powerful tool for generating a wide array of functionalized organomagnesium compounds.

The choice of solvent is crucial, as it must solvate the magnesium species to stabilize it. Tetrahydrofuran (THF) is a widely used solvent due to its excellent solvating properties for Grignard reagents. google.com

| Synthetic Method | Precursor | Key Reagents & Conditions | General Outcome | Reference |

|---|---|---|---|---|

| Direct Insertion | Chlorobiphenyl | Magnesium turnings, THF or Et₂O solvent, activation (e.g., I₂, 1,2-dibromoethane) | Forms the target Ar-MgCl; can be slow with less reactive chlorides. | libretexts.orggoogle.com |

| LiCl-Mediated Insertion | Chlorobiphenyl | Magnesium turnings, LiCl, THF solvent | Improved yield and reliability, especially for unreactive chlorides. | uni-muenchen.de |

| Halogen-Magnesium Exchange | Bromo- or Iodobiphenyl | A more reactive Grignard reagent (e.g., i-PrMgCl), often with LiCl; THF solvent | Efficient generation of Ar-MgCl, compatible with more functional groups. | libretexts.org |

Structural Elucidation and Spectroscopic Characterization of Magnesium Biphenyl Chloride Architectures

Crystallographic Analysis of Related Magnesium Biphenyl (B1667301) Complexes

X-ray crystallography provides definitive insights into the solid-state structure of organomagnesium compounds, revealing the precise arrangement of atoms and the nature of the bonding interactions. nih.gov While Grignard reagents are often depicted by the simple formula RMgX, their actual structures are more complex, typically involving solvent molecules that coordinate to the magnesium center to satisfy its coordination sphere. wikipedia.org

In the presence of strongly coordinating ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), aryl magnesium halides predominantly crystallize as monomeric complexes. scribd.com A classic example is the structure of phenylmagnesium bromide dietherate, C₆H₅MgBr[O(C₂H₅)₂]₂. wikipedia.org In this and similar structures, the magnesium(II) center adopts a distorted tetrahedral geometry . nih.govchemeurope.com The four coordination sites are occupied by the carbon atom of the aryl group, the halide atom (e.g., chlorine or bromine), and the oxygen atoms from two solvent molecules. wikipedia.orgscribd.com This tetrahedral arrangement fulfills the octet rule for the magnesium atom. wikipedia.org While tetrahedral geometry is common for monomeric Grignard adducts, other geometries can be observed in more complex or solvent-free systems, though they are less typical for standard aryl magnesium halides. nih.gov

Crystallographic data allows for the precise measurement of bond lengths and angles within the coordination sphere of the magnesium atom. For the phenylmagnesium bromide dietherate complex, specific interatomic distances have been determined, which serve as a reliable reference for related aryl magnesium chloride frameworks. wikipedia.org The Mg-C(aryl) bond is typically around 2.20 Å (220 pm), while the Mg-Br bond is approximately 2.44 Å (244 pm). wikipedia.orgchemeurope.com The coordination bonds between magnesium and the solvent oxygen atoms (Mg-O) are found to be in the range of 2.01 to 2.06 Å (201-206 pm). wikipedia.orgchemeurope.com These distances are indicative of a stable, four-coordinate complex. The bond angles around the magnesium center deviate slightly from the ideal tetrahedral angle of 109.5° due to the different steric and electronic demands of the four distinct ligands.

Table 1: Selected Interatomic Bond Distances in Phenylmagnesium Bromide Dietherate A representative structure for related aryl magnesium halide complexes.

| Bond | Bond Length (Å) | Bond Length (pm) |

| Mg – C | 2.20 | 220 |

| Mg – Br | 2.44 | 244 |

| Mg – O | 2.01 - 2.06 | 201 - 206 |

Data sourced from Stucky, G. & Rundle, R. E. (1964). wikipedia.org

The aggregation state of Grignard reagents in the solid state is highly dependent on the nature of the organic group, the halide, and the coordinating solvent. acs.org Aryl magnesium halides crystallized from strongly Lewis basic solvents like THF or diethyl ether are typically monomeric , as seen with phenylmagnesium bromide dietherate. wikipedia.orgscribd.com The solvent molecules effectively saturate the coordination sphere of the magnesium atom, preventing the formation of halide bridges between magnesium centers. acs.org

However, under different conditions, such as with less sterically demanding alkyl groups or in less coordinating solvents, Grignard reagents can form dimeric or even polymeric structures . acs.orgnih.gov These aggregated forms are characterized by bridging halide atoms, where two magnesium centers are linked by two halide ligands (Mg-X-Mg). An example of such a structure is the dimeric form of ethylmagnesium bromide, which features a double bromine bridge with the ethyl groups in a trans arrangement. acs.org This structural diversity is a manifestation of the complex equilibria, known as the Schlenk equilibrium, that govern Grignard reagents. wikipedia.org

Solution-State Spectroscopic Characterization Techniques

While crystallography defines the solid-state structure, spectroscopic methods are essential for characterizing the nature of these complexes in solution, where they are most often used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Grignard reagents in solution. ¹H and ¹³C NMR provide information about the electronic environment of the aryl group. The formation of the Mg-C bond causes a significant change in the chemical shifts of the aromatic protons and carbons compared to the parent aryl halide.

For instance, in the ¹H NMR spectrum of a related compound, p-chlorophenylmagnesium bromide in ether, the aromatic protons appear as distinct multiplets. The protons ortho to the magnesium-bearing carbon are observed around 7.54 ppm, while the protons meta to it are found near 7.09 ppm. chemicalbook.com This demonstrates the influence of the electropositive magnesium center on the electron density of the aromatic ring.

Furthermore, NMR is crucial for studying the solution dynamics, particularly the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂). nih.govtcichemicals.com ²⁵Mg-NMR is especially informative, as the different magnesium-containing species in the equilibrium (RMgX, R₂Mg, and MgX₂) exhibit distinct chemical shifts, allowing for their identification and quantification in solution. nih.gov

Table 2: Representative ¹H NMR Data for an Aryl Grignard Reagent Data for p-chlorophenylmagnesium bromide (0.5 M in ether).

| Proton Position (relative to Mg) | Chemical Shift (ppm) |

| Ortho (HA) | ~7.54 |

| Meta (HB) | ~7.09 |

Data sourced from Frankel, G. et al. (1968) via ChemicalBook. chemicalbook.com

The analysis of highly reactive and non-volatile organometallic compounds like Grignard reagents by mass spectrometry presents significant challenges. Conventional MS techniques are often unsuitable due to the reagents' reactivity towards air and moisture and their tendency to exist as complex, solvated species in equilibrium. researchgate.net

Despite these difficulties, advanced mass spectrometry techniques can provide valuable information. Methods such as High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry have been applied to characterize related alkyl magnesium solutions under inert conditions. researchgate.net These techniques can help identify the various organomagnesium species present in solution, confirming their stoichiometry and providing insights into their aggregation states. Detailed fragmentation pathway identification for aryl magnesium halides is not commonly reported due to the complexity of the solution equilibria and the lability of the Mg-C and Mg-X bonds. The analysis typically focuses on identifying the parent ions of the various species present in the Schlenk equilibrium rather than their fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Ligand and Metal-Ligand Bond Analysis

The vibrational spectrum of the coordinated biphenyl ligand is expected to show characteristic bands that are slightly shifted compared to free biphenyl. The Raman spectrum of solid biphenyl, for instance, exhibits prominent peaks corresponding to C-H stretching, C-C stretching of the phenyl rings, and the inter-ring C-C stretching. These vibrations are also active in the infrared spectrum. Upon complexation with magnesium chloride, changes in the positions and intensities of these bands can be indicative of the coordination of the biphenyl ligand to the magnesium center. For example, a shift in the inter-ring stretching frequency could suggest a change in the dihedral angle between the two phenyl rings, a common occurrence in biphenyl-metal complexes.

The far-infrared and low-frequency Raman regions are particularly informative for analyzing the metal-ligand bonds. The vibrations associated with the Mg-Cl and Mg-biphenyl interactions are expected in this lower energy range. Based on studies of related organomagnesium compounds and magnesium chloride complexes in ethereal solutions, characteristic bands for Mg-Cl stretching vibrations can be identified. For instance, IR studies of magnesium chloride complexes have identified marker bands for species such as [MgCl]⁺. The Mg-C stretching vibrations, indicative of the bond between the magnesium atom and the biphenyl ligand, are also anticipated in the far-infrared region. The precise frequencies of these metal-ligand vibrations are sensitive to the coordination number and geometry of the magnesium center.

A comprehensive analysis of the vibrational spectra of Magnesium chloride 1,1'-biphenyl (1/1/1) would involve the assignment of the observed bands to specific vibrational modes. This is often accomplished through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and help in the definitive assignment of the spectral features.

Below are interactive data tables summarizing the expected characteristic vibrational frequencies for the biphenyl ligand and the metal-ligand bonds in a magnesium-biphenyl-chloride complex, based on data from related compounds.

Table 1: Characteristic Vibrational Frequencies of the Biphenyl Ligand

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C-C Stretch | 1610 - 1580 | IR, Raman |

| Inter-ring C-C Stretch | ~1280 | Raman |

| C-H In-plane Bend | 1200 - 1000 | IR, Raman |

| C-H Out-of-plane Bend | 900 - 675 | IR |

Table 2: Expected Vibrational Frequencies for Metal-Ligand Bonds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Mg-C Stretch | 500 - 400 | IR, Raman |

| Mg-Cl Stretch | 400 - 200 | IR, Raman |

| Ligand-Metal-Ligand Bending | < 200 | Raman |

It is important to note that the actual observed frequencies for Magnesium chloride 1,1'-biphenyl (1/1/1) may vary depending on the specific solid-state structure and any potential solvent coordination. However, the data presented in these tables provide a foundational understanding of the expected vibrational characteristics of this complex.

Theoretical and Computational Chemistry of Magnesium Biphenyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and structural characteristics of molecules. For a hypothetical "Magnesium chloride 1,1'-biphenyl (1/1/1)" complex, these methods would be essential in understanding its stability and reactivity.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For the "Magnesium chloride 1,1'-biphenyl (1/1/1)" complex, an analysis of its HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. This information would be foundational for predicting its chemical behavior. As with the geometric and energetic studies, there is no available research that has conducted a HOMO-LUMO analysis on this compound.

Molecular Dynamics Simulations for Investigating Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations provide a means to study the behavior of chemical systems in a more realistic solution environment. An MD simulation of "Magnesium chloride 1,1'-biphenyl (1/1/1)" would involve modeling the interactions between the complex and a chosen solvent over time. This would allow for the investigation of processes such as solvation, ligand exchange dynamics, and the formation of aggregates. Such simulations are crucial for understanding how the compound would behave in a chemical reaction carried out in a solvent. To date, no molecular dynamics simulations have been reported for this specific system.

Coordination Chemistry and Reactivity Profiles of Magnesium Biphenyl Chloride Compounds

Nature of Magnesium-Biphenyl and Magnesium-Chloride Interactions

The interactions within biphenylmagnesium chloride complexes are defined by the polar covalent bond between magnesium and the biphenyl (B1667301) carbon, as well as the coordinative bonds involving the chloride and solvent molecules. In solution, these species can exist as monomers, dimers, or the disproportionation products, bis(biphenyl)magnesium and magnesium chloride. acs.org

The primary interaction between the magnesium atom and the biphenyl ligand is a highly polar covalent sigma (σ) bond. Due to the significant difference in electronegativity between carbon and magnesium, the carbon atom attached to the metal center bears a partial negative charge, rendering it strongly nucleophilic. libretexts.org This polarization is the foundation of the characteristic reactivity of Grignard reagents.

While π-coordination is a known bonding mode for some organometallic compounds, particularly with unsaturated ligands like allyl groups, it is not the predominant interaction for aryl Grignard reagents like biphenylmagnesium chloride, especially in the presence of coordinating solvents. acs.org Density functional theory (DFT) calculations and experimental evidence for magnesium-allyl complexes show that while π-bonded structures might be energetically feasible in the absence of coordinating bases, the presence of solvents like ethers strongly favors the classic σ-bonded configuration. acs.org For aryl systems such as phenyl and biphenyl groups, the Mg-C bond is consistently characterized as a σ-bond. nih.gov

The chloride ligand plays a critical role in the structure of magnesium complexes, capable of acting as both a terminal and a bridging ligand. wikipedia.orgwikipedia.org The specific role depends heavily on the solvent environment.

Terminal Chloride Ligands : In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the magnesium center is typically saturated by solvent molecules. This solvation favors the existence of monomeric species, such as (1,1'-biphenyl)MgCl(THF)₂, where the chloride ligand is in a terminal position. acs.org

Bridging Chloride Ligands : In less coordinating solvents like diethyl ether, or at higher concentrations, Grignard reagents tend to form dimeric or oligomeric structures. acs.org In these structures, two magnesium centers are linked by two bridging chloride ligands (μ₂-Cl), forming a stable four-membered ring. nih.govresearchgate.net DFT calculations have shown a distinct energetic preference for magnesium dimers possessing two bridging ligands over those with terminal halides. nih.gov The phenyl group itself can also act as a bridging ligand, although halide bridging is more common. nih.gov

Influence of Ancillary Ligands and Solvent Effects on Coordination Sphere and Reactivity

The coordination environment around the magnesium atom is rarely limited to the organic group and the halide. Ancillary ligands, most notably solvent molecules, are integral to the structure, stability, and reactivity of the complex.

Ethereal solvents are essential for the formation and stabilization of Grignard reagents. They function as Lewis bases, donating electron density from their oxygen atoms to the electron-deficient magnesium center. This coordination is critical for several reasons:

Stabilization : Coordination by ethers like tetrahydrofuran (THF) or 1,2-dimethoxyethane (B42094) (DME) stabilizes the magnesium center, preventing uncontrolled aggregation and precipitation. libretexts.orgacs.org

Solubilization : The formation of solvent adducts increases the solubility of the organomagnesium species in the reaction medium.

Influence on Equilibrium : The strength of the solvent coordination directly influences the Schlenk equilibrium. Strongly coordinating solvents like THF tend to break up halide-bridged dimers to favor monomeric, solvated species. acs.org

Reactivity Modulation : The coordination of solvent molecules enhances the nucleophilicity of the organic group. By donating electron density to the magnesium, the solvent assists in the heterolytic cleavage of the polar Mg-C bond during reactions with electrophiles. acs.org The number of coordinating solvent molecules can vary, leading to different geometries, with four-coordinate tetrahedral and six-coordinate octahedral being common. researchgate.net

| Solvent | Lewis Basicity | Predominant Species in Solution | Coordination at Mg Center | Reference |

|---|---|---|---|---|

| Diethyl Ether (Et₂O) | Moderate | Halide-bridged dimers and higher oligomers | Typically tetrahedral | acs.org |

| Tetrahydrofuran (THF) | Strong | Monomeric, solvated RMgX | Typically tetrahedral or octahedral | acs.org |

| 1,2-Dimethoxyethane (DME) | Strong (Chelating) | Monomeric, solvated RMgX | Typically octahedral | nih.gov |

The substitution pattern on the 1,1'-biphenyl ligand can significantly impact the coordination chemistry and reactivity of the resulting Grignard reagent.

Steric Effects : The introduction of bulky substituents, particularly at the ortho positions (2, 2', 6, 6'), creates steric hindrance around the Mg-C bond. This can impede the approach of electrophiles, thereby slowing down reaction rates. nih.gov Furthermore, significant steric bulk can influence the dihedral angle between the two phenyl rings and may affect the aggregation state of the Grignard reagent in solution, potentially favoring less-aggregated species. nih.gov

Electronic Effects : The electronic nature of substituents on the biphenyl rings modifies the nucleophilicity of the organometallic center.

Electron-donating groups (e.g., methoxy, alkyl) increase the electron density on the carbon atom bonded to magnesium, enhancing its nucleophilicity and generally increasing its reactivity towards electrophiles.

Electron-withdrawing groups (e.g., trifluoromethyl, nitro) decrease the electron density on the carbanionic center, reducing its nucleophilicity and reactivity. Competitive Hammett studies on substituted aryl Grignard reagents have confirmed these electronic influences on reaction kinetics. nih.gov

Catalytic Applications and Mechanistic Investigations

Biphenylmagnesium chloride, as an aryl Grignard reagent, is a powerful nucleophile primarily utilized in transition-metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. organic-chemistry.org

The most prominent application is the Kumada-Corriu coupling , which couples an organomagnesium compound with an organic halide, catalyzed typically by a nickel or palladium complex. wikipedia.orgjk-sci.com This reaction is a cornerstone for synthesizing unsymmetrical biaryls and other complex aromatic structures.

A generalized catalytic cycle for the nickel-catalyzed Kumada coupling of biphenylmagnesium chloride with an aryl halide (Ar-X) involves the following steps:

Oxidative Addition : The active Ni(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Ni(II) intermediate, [Ar-Ni(II)-X].

Transmetalation : The Grignard reagent, biphenylmagnesium chloride, transfers its biphenyl group to the nickel center, displacing the halide. This forms a diorganonickel(II) complex, [Ar-Ni(II)-Biphenyl], and magnesium dihalide (MgClX).

Reductive Elimination : The two organic groups on the nickel center couple and are eliminated, forming the final product (Ar-Biphenyl) and regenerating the active Ni(0) catalyst, which re-enters the catalytic cycle.

While nickel and palladium are the most common catalysts, iron-based catalysts have gained attention as a more economical and environmentally benign alternative for cross-coupling reactions involving aryl Grignard reagents. acs.orgacs.org Mechanistic studies, including EPR spectroscopy, suggest that these reactions can proceed through various oxidation states of the metal, such as Ni(I)/Ni(III) or Fe(I)/Fe(III) cycles. nih.govresearchgate.net

| Grignard Reagent | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Phenylmagnesium Bromide | Aryl Chloride | Ni(I) Complex | Unsymmetrical Biaryl | researchgate.net |

| 4-Methoxyphenylmagnesium Bromide | Cycloheptyl Bromide | CoCl₂/TMEDA | Aryl-Alkyl | acs.org |

| Arylmagnesium Chloride | Aryl Halide | Pd(OAc)₂/Phosphine Ligand | Unsymmetrical Biaryl | organic-chemistry.org |

| Substituted Phenylmagnesium Bromide | Cyclohexyl Bromide | FeCl₃ | Aryl-Alkyl | nih.gov |

Participation in Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Derivatives

Organomagnesium reagents, often generated in situ from magnesium metal and organic halides, are pivotal in the formation of carbon-carbon bonds. In the context of biphenyl synthesis, phenylmagnesium halides (Grignard reagents) are classic precursors. The coupling of a phenylmagnesium halide with an aryl halide, a reaction known as the Kumada coupling, provides a direct route to biphenyl derivatives. rsc.org This reaction is typically catalyzed by transition metals, most commonly nickel or palladium. rsc.org

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. dtu.dk The low-valent transition metal catalyst first undergoes oxidative addition with the aryl halide. Subsequently, transmetalation occurs where the phenyl group from the magnesium reagent is transferred to the metal center. Finally, reductive elimination from the organometallic intermediate yields the biphenyl product and regenerates the active catalyst. dtu.dk

The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the biphenyl products. For instance, nickel catalysts are often preferred over palladium for their lower cost and higher reactivity with less reactive aryl chlorides. rsc.org

| Organomagnesium Reagent | Aryl Halide | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| (methoxyphenyl)magnesium bromide | chloromethylbenzene | Ni complex | THF | 4'-methoxy-2-methyl-biphenyl | 87 |

| (methoxyphenyl)magnesium bromide | chloromethylbenzene | Pd complex | THF | 4'-methoxy-2-methyl-biphenyl | 94 |

| phenylmagnesium chloride | p-chlorobenzonitrile | MnCl2 | THF | [1,1'-biphenyl]-4-carbonitrile | ~80% conversion |

Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative, mediating the reaction of organomagnesium reagents with various electrophiles. acgpubs.org

Initiation of Polymerization Reactions by Magnesium-Biphenyl-Chloride Complexes

Magnesium complexes featuring biphenyl-based ligands have demonstrated significant utility as initiators for ring-opening polymerization (ROP) of cyclic esters, such as lactide and α-methyltrimethylene carbonate. nih.govrsc.orgnih.gov These polymerizations are crucial for the synthesis of biodegradable polymers like polylactide (PLA). The structure of the magnesium complex, particularly the steric and electronic properties of the biphenyl-containing ligand, plays a critical role in the catalytic activity and stereocontrol of the polymerization. rsc.orgnih.gov

For instance, heteroleptic magnesium complexes with biphenyl-based tridentate iminophenolate ligands have been shown to be effective initiators for the ROP of rac-lactide. nih.govacs.orgresearchgate.net The polymerization can proceed at ambient temperatures and is often better controlled in the presence of a co-initiator like 2-propanol. nih.govacs.orgresearchgate.net The introduction of bulky substituents on the phenoxy unit of the ligand can enhance the catalytic activity of the corresponding magnesium complex. nih.govacs.orgresearchgate.net

The mechanism of initiation typically involves the nucleophilic attack of an initiating group from the magnesium complex, such as an alkoxide or amide, on the carbonyl carbon of the cyclic ester monomer. This opens the ring and generates a propagating alkoxide species that continues to react with subsequent monomer units.

| Magnesium Complex Type | Monomer | Co-initiator | Polymer | Key Finding |

|---|---|---|---|---|

| Heteroleptic Mg complexes with biphenyl-based iminophenolate ligands | rac-lactide | 2-propanol | Poly(rac-lactide) | Efficient initiation at ambient temperature. nih.govacs.orgresearchgate.net |

| Heteroleptic Mg complexes with biphenyl-based iminophenolate ligands | α-methyltrimethylene carbonate | 2-propanol | Poly(α-methyltrimethylene carbonate) | Bulky ortho-substituents on the ligand increase catalytic activity. rsc.orgnih.gov |

Role as Lewis Acid Catalysts in Various Organic Transformations

Magnesium chloride itself is a well-known Lewis acid and finds application in a variety of organic transformations. nih.gov When complexed with organic ligands such as those containing biphenyl moieties, the Lewis acidity of the magnesium center can be modulated, leading to tailored catalytic activity. These magnesium complexes can act as Lewis acid catalysts to activate substrates in reactions like Friedel-Crafts acylations and other electrophilic aromatic substitutions. rsc.org

In a Friedel-Crafts acylation, the Lewis acidic magnesium center can coordinate to the carbonyl oxygen of an acyl chloride or anhydride, increasing the electrophilicity of the carbonyl carbon and facilitating its attack by an aromatic ring. rsc.org While aluminum chloride (AlCl₃) is the traditional catalyst for this reaction, magnesium-based catalysts offer a milder and potentially more selective alternative.

The Lewis acidity of magnesium complexes is a subject of ongoing research, with studies exploring the development of highly Lewis acidic cationic magnesium complexes for a range of catalytic applications. fau.de The interaction of these Lewis acidic centers with various substrates can lead to the activation of C-C multiple bonds and other functional groups. fau.de

| Organic Transformation | Role of Magnesium Complex | Substrate Example | Product Type |

|---|---|---|---|

| Friedel-Crafts Acylation | Activation of acylating agent | Biphenyl and acetyl chloride | Aryl ketones |

| Diels-Alder Reaction | Activation of dienophile | Diene and α,β-unsaturated carbonyl | Cyclohexene derivatives |

| Aldol Condensation | Activation of carbonyl electrophile | Aldehyde and ketone | β-hydroxy carbonyl compounds |

Advanced Research Directions and Challenges in Magnesium Biphenyl Chloride Chemistry

Development of Novel Synthetic Approaches to Achieve Precise Stoichiometric Control

The synthesis of organomagnesium compounds, including those with biphenyl (B1667301) ligands, has traditionally relied on methods such as the reaction of an alkyl or aryl halide with magnesium metal, famously known as the Grignard reaction. However, achieving precise stoichiometric control in these systems to form well-defined complexes like Magnesium chloride 1,1'-biphenyl (1/1/1) is a significant challenge. The Schlenk equilibrium, which describes the disproportionation of Grignard reagents into dialkyl/diaryl magnesium and magnesium dihalide species, complicates the isolation of a single, stoichiometrically pure compound.

Future research is increasingly directed towards overcoming these limitations. One promising avenue is the use of mixed-metal systems. For instance, the inclusion of other metals like zinc can lead to the formation of more stable and structurally defined hybrid compounds. These "ate" complexes can offer greater control over stoichiometry and reactivity compared to traditional Grignard reagents. The development of synthetic routes that bypass the direct reaction of magnesium with aryl halides, such as salt metathesis reactions, also holds promise for achieving greater precision. In these methods, a pre-formed biphenyl anion could be reacted with a magnesium chloride source under carefully controlled conditions to favor the formation of the desired 1:1:1 adduct.

Another area of active investigation is the use of advanced spectroscopic and crystallographic techniques to characterize the species present in solution. A deeper understanding of the complex equilibria at play is essential for designing synthetic strategies that can isolate the target compound. Computational studies, particularly density functional theory (DFT) calculations, are also becoming indispensable tools for predicting the stability of different magnesium-biphenyl-chloride complexes and guiding synthetic efforts.

Exploration of Enhanced Catalytic Performance in Emerging Chemical Syntheses

Magnesium-based catalysts are gaining attention as earth-abundant and environmentally benign alternatives to transition metal catalysts. The unique Lewis acidity and reactive nature of the magnesium center in complexes such as Magnesium chloride 1,1'-biphenyl (1/1/1) suggest their potential for a range of catalytic applications. Research in this area is focused on leveraging the specific properties of the biphenyl ligand to modulate the catalytic activity of the magnesium center.

One key area of exploration is in polymerization reactions. Magnesium complexes containing biphenyl-based ligands have already shown promise in the ring-opening polymerization of lactide and other cyclic esters. The steric and electronic properties of the biphenyl moiety can influence the stereoselectivity of the polymerization, leading to polymers with controlled microstructures and properties. Future work will likely focus on designing more sophisticated biphenyl ligands to further enhance catalytic activity and control.

Another emerging application is in hydrofunctionalization and other addition reactions. The magnesium center can act as a Lewis acid to activate substrates, while the biphenyl ligand can participate in substrate binding and orientation. This cooperative effect could lead to highly selective and efficient catalytic systems. The development of chiral biphenyl ligands could also open the door to asymmetric catalysis, a long-standing goal in organomagnesium chemistry. Furthermore, the use of magnesium chloride as a co-catalyst or support for other catalytic systems is an area ripe for investigation, with potential applications in a variety of organic transformations. researchgate.net

Investigation of Solid-State Architectures and Supramolecular Assembly

The solid-state structure of Magnesium chloride 1,1'-biphenyl (1/1/1) is expected to be complex, potentially involving polymeric chains or other aggregated forms. Understanding these solid-state architectures is crucial for controlling the material's properties and reactivity. X-ray crystallography will be a key technique for elucidating the precise arrangement of atoms in the solid state.

Computational modeling will be instrumental in predicting and understanding these complex structures. Theoretical studies can provide insights into the energetic favorability of different packing arrangements and the nature of the intermolecular interactions that hold the assembly together. This knowledge can then be used to guide the rational design of new crystalline materials based on the magnesium-biphenyl-chloride motif.

Materials Science Perspectives for Design of Functional Materials

The unique combination of an electropositive metal, a rigid aromatic ligand, and a halide in Magnesium chloride 1,1'-biphenyl (1/1/1) makes it an intriguing building block for the design of functional materials. The biphenyl unit is a well-known component of liquid crystals, conjugated polymers, and other advanced materials. By incorporating this moiety into a magnesium-based framework, it may be possible to create new materials with novel electronic, optical, or mechanical properties.

One potential application is in the development of new biodegradable polymers. Magnesium is a biocompatible element, and its alloys are being explored for use in medical implants. nih.govnih.gov Polymers derived from or incorporating magnesium-biphenyl-chloride units could offer a combination of biodegradability and desirable mechanical properties.

Another area of interest is in the creation of porous materials for applications in gas storage or catalysis. By using appropriate linkers to connect multiple magnesium-biphenyl-chloride units, it may be possible to construct metal-organic frameworks (MOFs) with high surface areas and tunable pore sizes. The Lewis acidic magnesium sites within such a framework could be accessible for catalytic reactions.

Furthermore, the potential for these materials to exhibit interesting photophysical properties is an area that warrants investigation. The interaction between the biphenyl π-system and the magnesium center could lead to unique absorption and emission characteristics, which could be exploited in applications such as organic light-emitting diodes (OLEDs) or sensors.

Addressing Challenges in Stability, Reactivity, and Scalable Synthesis

Despite the exciting research directions, significant challenges remain in the chemistry of magnesium-biphenyl-chloride systems. One of the primary hurdles is the inherent reactivity and instability of organomagnesium compounds. They are typically sensitive to air and moisture, which necessitates the use of stringent inert atmosphere techniques for their synthesis and handling. This sensitivity also limits their long-term storage and practical application.

The reactivity of the magnesium-carbon bond, while useful for chemical transformations, can also lead to undesired side reactions. For example, Grignard reagents are known to be strong bases, which can be incompatible with certain functional groups. Controlling the reactivity of Magnesium chloride 1,1'-biphenyl (1/1/1) to achieve selective transformations is a key challenge that will require careful ligand design and reaction engineering.

Finally, the scalable synthesis of well-defined organomagnesium compounds is a major obstacle to their widespread use. Laboratory-scale syntheses often rely on specialized equipment and techniques that are not easily translated to industrial production. Developing robust, safe, and cost-effective methods for the large-scale synthesis of Magnesium chloride 1,1'-biphenyl (1/1/1) and related compounds will be crucial for realizing their potential in catalysis and materials science. This will likely involve the development of continuous flow processes or the use of more stable and easily handled precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.